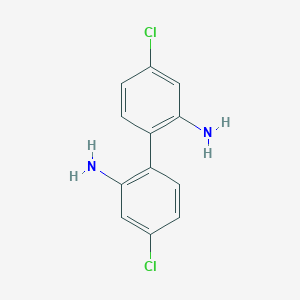

4,4'-Dichloro-2,2'-diaminodiphenyl

Description

4,4'-Dichloro-2,2'-diaminodiphenyl is an aromatic diamine characterized by two benzene rings connected via a single bond, with amino (-NH₂) groups at the 2,2' positions and chlorine substituents at the 4,4' positions. This structure imparts unique electronic and steric properties, making it valuable in polymer synthesis, coordination chemistry, and materials science. The chlorine atoms enhance electron-withdrawing effects, influencing reactivity and stability, while the amino groups enable participation in polymerization and crosslinking reactions .

Properties

CAS No. |

169797-34-6 |

|---|---|

Molecular Formula |

C12H10Cl2N2 |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

2-(2-amino-4-chlorophenyl)-5-chloroaniline |

InChI |

InChI=1S/C12H10Cl2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 |

InChI Key |

PNZNCHRKILJGSK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline typically involves the chlorination of aniline derivatives followed by amination. One common method is the reaction of 2,4-dichloronitrobenzene with ammonia under high temperature and pressure to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the chlorination of aniline derivatives followed by catalytic hydrogenation to introduce the amino group.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-chlorophenyl)-5-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-(2-Amino-4-chlorophenyl)-5-chloroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

3,3’-Dichloro-4,4’-diaminodiphenylmethane (MOCA)

- Structure : Contains a central methane (-CH₂-) bridge instead of a direct benzene ring connection.

- Properties: Used as a chain extender in polyurethane elastomers due to its ability to form hydrogen bonds and enhance mechanical strength . The methane bridge increases flexibility compared to the rigid biphenyl structure of 4,4'-dichloro-2,2'-diaminodiphenyl.

- Applications : Primarily in industrial polymers requiring high abrasion resistance and thermal stability.

4,4’-Diaminodiphenyl Ether

- Structure : Features an oxygen bridge (-O-) between benzene rings instead of chlorine substituents.

- Properties: The ether linkage improves solubility in polar solvents and reduces crystallinity, facilitating polymer processing . Fluorinated derivatives (e.g., 2,2’-bis(trifluoromethyl)-4,4’-diaminophenyl ether) exhibit enhanced hydrophobicity (water contact angle: ~95° vs. ~75° for non-fluorinated analogs) and lower water absorption (≤2% vs. ≥5%) due to trifluoromethyl groups .

- Applications : High-performance polyamide-imide (PAI) membranes and coatings requiring low moisture uptake.

4,4’-Diaminodiphenyl Sulfone

- Structure : Incorporates a sulfone (-SO₂-) group between benzene rings.

- Properties :

- Applications : Fuel cell membranes and aerospace materials.

4,4'-Dichloro-2,2'-bipyridine

- Structure: Replaces benzene rings with pyridine rings and lacks amino groups.

- Properties: Dual nitrogen atoms in pyridine rings enable strong coordination with transition metals (e.g., Ru, Fe), making it a ligand in catalysis . Higher melting point (240–243°C) compared to this compound due to increased rigidity .

- Applications : Photovoltaic materials and metal-organic frameworks (MOFs).

Research Findings and Trends

- Fluorinated Derivatives : Introducing trifluoromethyl groups reduces water absorption in PAIs by 30–50%, critical for electronics encapsulation .

- Chlorine vs. Sulfone : Chlorine substituents improve flame retardancy, while sulfone groups enhance proton conductivity in membranes .

- Coordination Chemistry: 4,4'-Dichloro-2,2'-bipyridine’s metal-binding capacity is superior to non-chlorinated analogs, enabling tailored redox properties in catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.